5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine
Description
Significance of the Pyrrolo[2,3-B]pyridine Core in Synthetic Chemistry
The pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole (B17877), is a privileged heterocyclic motif in synthetic and medicinal chemistry. nih.gov As a bioisostere of indole (B1671886), it is a crucial component in the design of new bioactive molecules, particularly in the development of kinase inhibitors. nih.govnih.gov The fusion of a pyridine (B92270) ring with a pyrrole (B145914) ring creates a unique electronic structure that has found applications in biological imaging probes and coordination chemistry. nih.gov Numerous derivatives have been synthesized and evaluated for a range of pharmacological activities, including anticancer and anti-inflammatory properties, making this core structure a focal point of drug discovery research. researchgate.netrsc.org
The development of novel pyrrolo[2,3-b]pyridine derivatives is an active area of research, with studies demonstrating their potential as inhibitors for phosphodiesterase 4B (PDE4B) and fibroblast growth factor receptors (FGFRs). nih.govrsc.org The versatility of this core allows for structural modifications that can fine-tune the biological activity of the resulting compounds. nih.gov
Overview of Multi-Halogenated Heterocycles as Synthetic Intermediates
Multi-halogenated heterocycles are powerful and versatile intermediates in organic synthesis. mdpi.comresearchgate.net The presence of multiple halogen atoms provides chemists with several "handles" for sequential and regioselective functionalization. Halogens, due to their high electrophilicity and ability to act as good leaving groups, play a pivotal role in the activation and derivatization of organic compounds. mdpi.comresearchgate.net
The differential reactivity of various halogens (I > Br > Cl > F) in common transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is a key advantage. This allows for a programmed approach to synthesis, where one position can be selectively modified while leaving other halogenated sites intact for subsequent transformations. nih.govresearchgate.net For example, an iodine atom can be selectively replaced via a Suzuki coupling, followed by a Stille coupling at a bromine site under different catalytic conditions. Furthermore, strongly electron-withdrawing halogens like fluorine can activate adjacent positions for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This strategic utility makes multi-halogenated heterocycles invaluable platforms for generating molecular diversity.
Scope and Challenges in the Synthesis and Derivatization of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine
This compound is a prime example of a highly functionalized synthetic intermediate, offering multiple, distinct reaction sites for molecular elaboration.
Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1234616-48-8 |
| Molecular Formula | C₇H₃BrFIN₂ |
| Molecular Weight | 340.92 g/mol cymitquimica.com |
| Appearance | White to yellow powder/crystal |
Reactivity Profile
| Position | Halogen | Typical Reactions | Relative Reactivity |
|---|---|---|---|
| C-2 | Iodine | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Amination nih.gov | High |
| C-5 | Bromine | Suzuki, Stille, Buchwald-Hartwig Amination | Medium |
| C-4 | Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Low (in cross-coupling) |
Despite its synthetic potential, the synthesis and derivatization of this compound present significant challenges. The synthesis of the core structure with such precise halogen placement requires a multi-step approach with careful control over regioselectivity, often involving protecting group strategies. nih.govchim.it During derivatization, achieving absolute chemoselectivity can be difficult. Side reactions, such as the reduction of the iodo group during a reaction intended for another site, can occur. nih.gov Therefore, the development of robust and selective reaction protocols is crucial to fully exploit the synthetic potential of this versatile building block.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIN2/c8-4-2-11-7-3(6(4)9)1-5(10)12-7/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVGCVWVVOGRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=C(C(=C21)F)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235178 | |
| Record name | 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-48-8 | |
| Record name | 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthetic Analysis of 5 Bromo 4 Fluoro 2 Iodo 1h Pyrrolo 2,3 B Pyridine
Key Disconnections and Strategic Bonds
The primary retrosynthetic strategies for this triply halogenated 7-azaindole (B17877) involve cleavages of the carbon-halogen bonds and systematic deconstruction of the fused bicyclic ring system.
The most straightforward disconnections are the carbon-halogen bonds. Each halogen atom can be retrosynthetically removed to simplify the structure. This approach corresponds to halogenation reactions in the forward synthesis. The C-I and C-Br bonds on the pyrrole (B145914) and pyridine (B92270) rings, respectively, are typically formed via electrophilic substitution or directed metallation-halogenation sequences. The C-F bond on the electron-deficient pyridine ring is less commonly installed by direct fluorination and often originates from a precursor that already contains the fluorine atom.
C-I Bond Disconnection: Cleavage of the C2-I bond suggests a precursor such as 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine. In the forward synthesis, the iodine can be introduced regioselectively at the C2 position, which is susceptible to metallation followed by quenching with an iodine source.
C-Br Bond Disconnection: Breaking the C5-Br bond points towards 4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine. The bromine is typically introduced onto the pyridine ring of an earlier intermediate.
C-F Bond Disconnection: This disconnection is synthetically challenging in the forward direction. Therefore, a more logical approach is to start with a fluorinated pyridine precursor, making the C-F bond a part of the initial building block rather than a bond to be formed late in the synthesis.
| Disconnected Bond | Precursor Molecule | Corresponding Forward Reaction |
|---|---|---|
| C2-I | 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | Regioselective Iodination |
| C5-Br | 4-Fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine | Regioselective Bromination |
| C4-F | 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | Nucleophilic Aromatic Substitution (less common) or starting with a fluorinated precursor (more common) |
A more profound retrosynthetic approach involves the deconstruction of the pyrrole ring. This strategy relies on established methods for indole (B1671886) and azaindole synthesis. nsf.gov By disconnecting the bonds forming the five-membered ring, one can trace the molecule back to a suitably substituted aminopyridine.
Fischer Indole Synthesis Logic: Disconnecting the N1-C2 and C3-C3a bonds leads back to a substituted 2-hydrazinopyridine (B147025) and a carbonyl compound. researchgate.netthermofisher.comwikipedia.orgbyjus.com For the target molecule, this would imply a precursor like (5-bromo-4-fluoro-pyridin-2-yl)hydrazine.
Bartoli Synthesis Logic: This approach involves the reaction of a substituted nitro-pyridine with a vinyl Grignard reagent. wikipedia.orgnih.govjk-sci.com Disconnection leads to a 2-nitro-3-halopyridine derivative.
Sonogashira Coupling/Cyclization Logic: A powerful strategy involves disconnecting the N1-C7a and C2-C3 bonds, which points to a 2-amino-3-alkynylpyridine precursor. nih.govresearchgate.net This intermediate can be cyclized to form the pyrrole ring.
The most fundamental disconnection involves breaking apart the pyridine ring itself. While less common for modifying existing scaffolds, this approach is crucial when building the entire heterocyclic system from acyclic precursors. For a highly substituted pyridine like the one in the target molecule, it is often more efficient to construct the pyridine ring first and then annulate the pyrrole ring. One could envision a disconnection leading to 1,5-dicarbonyl compounds which can cyclize with an ammonia (B1221849) source to form the pyridine ring. slideshare.net
Identification of Precursor Synthons
Based on the disconnections outlined above, several key synthons and their corresponding commercially available or readily synthesizable reagents can be identified.
| Disconnection Strategy | Synthon | Potential Synthetic Equivalent (Reagent) |
|---|---|---|
| C-Halogen Cleavage | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine anion | 4-Fluoro-7-azaindole (B18240) |
| Pyrrole Ring Cleavage (Fischer) | Substituted 2-aminopyridine (B139424) cation and carbonyl anion | (5-Bromo-4-fluoro-pyridin-2-yl)hydrazine and an appropriate ketone/aldehyde |
| Pyrrole Ring Cleavage (Sonogashira) | 2-Amino-3-ethynylpyridine derivative | 2-Amino-5-bromo-4-fluoro-3-iodopyridine and a terminal alkyne |
| Pyridine Ring Construction | Substituted 1,5-dicarbonyl compound | A suitably functionalized pentanedione derivative |
A highly strategic precursor would be a pre-functionalized pyridine ring, such as 2-amino-5-bromo-4-fluoropyridine, onto which the remaining atoms of the pyrrole ring can be installed.
Strategic Planning for Regioselective Halogen Introduction
The forward synthesis requires careful planning to ensure the correct placement of the three different halogen atoms. The inherent reactivity of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus guides this strategy.
The electronic properties of the 7-azaindole ring dictate that the C3 position of the pyrrole ring is the most susceptible to electrophilic attack. rsc.org The pyridine ring is generally more electron-deficient and less reactive towards electrophiles. Therefore, direct halogenation of the parent 7-azaindole scaffold is unlikely to produce the desired substitution pattern.
A more plausible synthetic sequence is as follows:
Start with a Pre-halogenated Pyridine: The synthesis would logically begin with a pyridine ring already containing the fluoro and bromo substituents, for example, a derivative of 2-amino-5-bromo-4-fluoropyridine.
Construct the Pyrrolo[2,3-b]pyridine Core: The pyrrole ring would be annulated onto the substituted pyridine core using a standard method like the Fischer, Bartoli, or a transition-metal-catalyzed cyclization. nsf.govnih.gov This would yield 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine.
Introduce Iodine at C2: The final step would be the regioselective introduction of iodine at the C2 position. While the C3 position is electronically favored for electrophilic substitution, the C2 position can be functionalized through directed ortho-metallation. Deprotonation at C2 with a strong base (e.g., lithium diisopropylamide, LDA) followed by reaction with an electrophilic iodine source (e.g., I₂, N-iodosuccinimide) would install the iodine at the desired position. The presence of substituents on the pyridine ring and the choice of reaction conditions can influence this regioselectivity. nih.gov
This strategic approach, which builds complexity by starting with a pre-functionalized core and controlling the regiochemistry of subsequent additions, represents a viable pathway for the synthesis of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine.
Role of Protecting Groups (e.g., N-Sulfonyl)
The nitrogen atom of the pyrrole ring in the 7-azaindole nucleus is susceptible to reaction under various conditions. Furthermore, the electron-rich nature of the pyrrole ring can lead to undesired side reactions during electrophilic substitution on the pyridine ring. Therefore, protection of the pyrrole nitrogen is a crucial step in the synthesis of functionalized 7-azaindoles.
N-sulfonyl groups, such as tosyl (Ts) or benzenesulfonyl (Bs), are particularly effective protecting groups in this context. Their primary roles are:
Deactivation of the Pyrrole Ring: The electron-withdrawing nature of the sulfonyl group significantly reduces the electron density of the pyrrole ring. This deactivation prevents undesired electrophilic substitution at the C3 position, thereby directing reactions to the pyridine ring.
Increased Acidity of the N-H Proton: The sulfonyl group enhances the acidity of the pyrrole N-H proton, facilitating its removal by a base. This is advantageous for subsequent N-alkylation or other modifications at the nitrogen atom if required.
Directing Group for Lithiation: An N-sulfonyl group can direct lithiation to the C2 position of the 7-azaindole ring, which can then be quenched with an electrophile, such as iodine, to introduce a substituent at this position.
Stability and Cleavage: Sulfonyl groups are stable to a wide range of reaction conditions, including those used for halogenation and many cross-coupling reactions. They can be reliably removed under basic conditions, such as hydrolysis with sodium hydroxide (B78521) or potassium carbonate in a protic solvent.
In the context of synthesizing this compound, an N-sulfonyl protecting group would be introduced after the formation of the core 7-azaindole structure but before the halogenation steps. A plausible synthetic sequence incorporating an N-sulfonyl protecting group is detailed below.
Table 1: Proposed Synthetic Sequence
| Step | Transformation | Reagents and Conditions | Rationale |
| 1 | Formation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine | Starting from a suitable dihalopyridine and undergoing amination followed by pyrrole ring formation (e.g., Batcho-Leimgruber indole synthesis). | Establishes the core 7-azaindole scaffold with the required fluorine substituent. |
| 2 | N-Sulfonylation | Benzenesulfonyl chloride (or p-toluenesulfonyl chloride), a base (e.g., NaH or K2CO3) in an aprotic solvent (e.g., DMF or THF). | Protects the pyrrole nitrogen, deactivates the pyrrole ring towards electrophilic attack, and directs subsequent functionalization. |
| 3 | Bromination | N-Bromosuccinimide (NBS) in a suitable solvent (e.g., CCl4 or CH3CN). | The electron-withdrawing sulfonyl group directs bromination to the C5 position of the pyridine ring. |
| 4 | Iodination | N-Iodosuccinimide (NIS) in a suitable solvent (e.g., DMF or CH3CN). | The C2 position is the next most reactive site for electrophilic substitution on the protected 7-azaindole ring. |
| 5 | Deprotection | Aqueous base (e.g., NaOH or KOH) in a protic solvent (e.g., MeOH or EtOH) with heating. | Removes the sulfonyl protecting group to yield the final target molecule. |
Synthetic Methodologies for 5 Bromo 4 Fluoro 2 Iodo 1h Pyrrolo 2,3 B Pyridine
De Novo Construction of the Pyrrolo[2,3-b]pyridine Core
Building the fundamental 1H-pyrrolo[2,3-b]pyridine (7-azaindole) skeleton from simpler, non-fused precursors is a common strategy. This approach allows for the incorporation of diversity elements at various stages of the synthesis.
Annulation, the formation of a new ring onto an existing one, is a cornerstone of heterocyclic synthesis. The Fischer indole (B1671886) synthesis, a classical method for preparing indoles, can be adapted for the synthesis of azaindoles. rsc.orgacs.org This reaction typically involves the acid-catalyzed cyclization of a pyridylhydrazone. researchgate.net While effective for certain isomers, its application to pyridylhydrazines can sometimes be challenging. acs.org However, for 4- and 6-azaindoles, the Fischer cyclization has been shown to be highly efficient when the starting pyridylhydrazines contain electron-donating groups. acs.org
Alternative annulation strategies have been developed to overcome the limitations of classical methods. For instance, rhodium(III)-catalyzed N-directed ortho C–H activation followed by a roll-over C–H activation provides a pathway to synthesize complex fused polycyclic 7-azaindole (B17877) derivatives. rsc.orgnih.gov Another modern approach involves a metal-free intramolecular denitrogenative annulation, which can produce 2-aroyl 7-azaindoles from 3-(tetrazolo[1,5-a]pyridin-8-yl)prop-2-en-1-ones under thermal conditions. rsc.org This method is noted for its good yields and the absence of a metal catalyst. rsc.org
| Annulation Strategy | Key Features | Typical Precursors | Reference |
|---|---|---|---|
| Modified Fischer Indole Synthesis | Acid-catalyzed cyclization; efficient for specific isomers with electron-donating groups. | Pyridylhydrazones | rsc.orgacs.org |
| Rhodium-Catalyzed C-H Activation | Forms complex fused polycycles via ortho C-H activation. | 7-Azaindoles and alkenyl esters | rsc.orgnih.gov |
| Denitrogenative Annulation | Metal-free, thermal conditions, good yields. | 3-(tetrazolo[1,5-a]pyridin-8-yl)prop-2-en-1-ones | rsc.org |
Cyclization reactions that form the pyrrole (B145914) or pyridine (B92270) ring in the final step are central to the synthesis of the 7-azaindole core. One effective method involves the cyclo-condensation of 2-amino-1H-pyrrole-3-carbonitrile derivatives with active methylene (B1212753) compounds in the presence of an acid catalyst, which produces substituted 1H-pyrrolo[2,3-b]pyridines. ajol.inforesearchgate.net
Another prominent strategy is the iron-catalyzed cyclization of an o-haloaromatic amine (such as a substituted 2-aminopyridine) with a terminal alkyne. researchgate.net This reaction can be efficiently performed under microwave irradiation, offering a practical route to various 7-azaindole derivatives. researchgate.net The DBU-mediated cyclization of ortho-(Boc-amino)alkynyl pyridines also generates the 7-azaindole scaffold under mild conditions and in high yields, tolerating a variety of functional groups. researchgate.net These methods are valuable for creating the core structure which can then be further functionalized to introduce the required halogen substituents. nih.gov
Incorporating halogen atoms onto the precursors before the construction of the bicyclic pyrrolo[2,3-b]pyridine core is a strategic approach to control the final substitution pattern. For example, syntheses can commence from substituted pyridines that already contain the necessary fluorine and bromine atoms. An iron-catalyzed cyclization, for instance, can utilize a substituted 3-iodo-pyridin-2-ylamine, which already contains a halogen, reacting it with an alkyne to build the pyrrole ring. researchgate.net
Similarly, cross-coupling reactions are instrumental in building the core from halogenated fragments. A chemoselective Suzuki–Miyaura cross-coupling can be performed on a 4-chloro-2-iodopyrrolopyridine intermediate, demonstrating how a pre-halogenated scaffold can be used to build molecular complexity. nih.gov This highlights the importance of having halogen atoms present at key positions to direct subsequent chemical transformations.
Functionalization of Pre-Formed Pyrrolo[2,3-b]pyridine Scaffolds
An alternative synthetic route involves the direct halogenation of a pre-formed 1H-pyrrolo[2,3-b]pyridine core. This approach relies on the inherent reactivity of the azaindole ring system and the development of regioselective halogenation methods to install substituents at the desired positions. The pyrrolo[2,3-b]pyridine system generally undergoes electrophilic substitution predominantly at the 3-position of the pyrrole ring. rsc.org
The bromination of the 7-azaindole nucleus can be achieved with high regioselectivity. The use of copper(II) bromide in acetonitrile (B52724) at room temperature provides a mild and efficient method for the 3-bromination of various azaindoles. researchgate.net Other reagents and conditions have also been explored to direct bromination. For example, enzymatic halogenation using a thermostable RebH variant offers an environmentally benign alternative, employing benign halide salts and proceeding with excellent regioselectivity, typically at the C3 position. nih.gov While C3 is the most common site for electrophilic attack, achieving substitution at other positions, such as C5 on the pyridine ring, requires more specific strategies, often involving directed metalation or navigating the electronic properties of a pre-functionalized ring. rsc.org
| Reagent/Method | Position of Bromination | Conditions | Reference |
|---|---|---|---|
| Copper(II) Bromide | C3 | Acetonitrile, Room Temperature | researchgate.net |
| RebH Enzyme Variant | C3 | Aqueous media, Ambient Temperature | nih.gov |
| Electrophilic Bromination | Predominantly C3 | Various electrophiles | rsc.org |
Introducing a fluorine atom onto the pyrrolo[2,3-b]pyridine scaffold, particularly on the pyridine ring at the C4 position, requires specialized methods due to the challenges associated with electrophilic fluorination. While direct C-H fluorination of such heterocycles is not trivial, methods developed for related systems can provide insight. For example, the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines has been achieved using Selectfluor as the fluorinating agent in aqueous conditions. acs.org This demonstrates the feasibility of using potent electrophilic fluorine sources for such transformations.
Another strategy involves boron-directed cycloaddition reactions to generate fluorinated heteroarenes with complete regiocontrol. nih.gov This method uses fluoroalkyl trifluoroborate salts to construct a fluorinated ring system under mild conditions. nih.gov Such a strategy could potentially be adapted to build a 4-fluoropyridine (B1266222) ring onto a pre-existing pyrrole, thereby forming the desired 4-fluoro-7-azaindole (B18240) core. The final iodination step to produce the target compound typically occurs at the C2 position, which can be achieved through electrophilic iodination on an activated ring or via metalation-iodination sequences on the pre-formed 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine intermediate. rsc.orgnih.gov
Regioselective Iodination
The introduction of an iodine atom at a specific position on the 7-azaindole nucleus is a critical step in the synthesis of 5-bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine. The inherent electronic properties of the 7-azaindole ring system typically direct electrophilic substitution to the C3 position of the pyrrole ring, which is the most electron-rich and nucleophilic site.
Direct iodination of 7-azaindole and its derivatives can be achieved using various iodinating agents. For instance, treatment of 1-arylated 7-azaindoles with iodine in dimethylformamide (DMF) after activation with potassium hydroxide (B78521) has been shown to result in iodination at the C3 position. Computational studies, including the analysis of Highest Occupied Molecular Orbital (HOMO) coefficients and carbon atomic charges, support the experimental observation that the C3 position is the most favorable site for electrophilic aromatic substitution.
In the context of synthesizing the title compound, a plausible strategy would involve the iodination of a pre-functionalized 4-fluoro-7-azaindole derivative. The presence of the fluorine atom at the C4 position is unlikely to alter the inherent reactivity of the C3 position towards iodination. Therefore, treating a suitably protected 4-fluoro-7-azaindole with an electrophilic iodine source, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), would be expected to yield the corresponding 2-iodo derivative with high regioselectivity. The use of hexafluoroisopropanol (HFIP) as a solvent can enhance the reactivity of N-halosuccinimides, allowing for mild and efficient halogenation. organic-chemistry.org
Role of Protecting Groups in Controlled Synthesis
The use of protecting groups, particularly on the pyrrole nitrogen, is a cornerstone of synthetic strategies for complex 7-azaindole derivatives. These groups play a multifaceted role in controlling regioselectivity, improving solubility, and preventing unwanted side reactions during halogenation and other transformations.
N-Protection Strategies (e.g., Tosyl, Boc)
The introduction of an electron-withdrawing protecting group on the pyrrole nitrogen can significantly influence the electronic properties of the 7-azaindole ring system. Two commonly employed protecting groups in this context are the tosyl (Ts) and tert-butyloxycarbonyl (Boc) groups.
Tosyl (Ts) Group: The tosyl group is a robust, electron-withdrawing group that can be readily introduced by reacting the N-H of the 7-azaindole with tosyl chloride in the presence of a base. N-sulfonyl protection has been shown to be effective in directing functionalization at specific positions of the 7-azaindole core. For instance, regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles has been successfully demonstrated. rsc.orgrsc.org While substrates bearing electron-withdrawing N-protecting groups like tosyl may sometimes fail to produce the target products in certain reactions, they are generally stable to a wide range of reaction conditions used for halogenation.
tert-Butyloxycarbonyl (Boc) Group: The Boc group is another widely used protecting group that can be installed by treating the 7-azaindole with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is generally considered less electron-withdrawing than the tosyl group but is highly effective in protecting the N-H functionality. The use of N-Boc protection has been reported in the synthesis of various 7-azaindole derivatives.
The choice between a tosyl or Boc protecting group often depends on the specific reaction conditions of the subsequent steps and the desired deprotection methodology.
Deprotection Methodologies
The removal of the protecting group is the final and crucial step in the synthesis to yield the free N-H of the target molecule. The deprotection conditions must be chosen carefully to avoid the cleavage of other sensitive functional groups, such as the newly introduced halogen atoms.
Deprotection of the Tosyl Group: The N-tosyl group is known for its stability, and its removal often requires specific conditions. A mild and efficient method for the deprotection of N-tosylated indoles and azaindoles involves the use of cesium carbonate in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727). This method is advantageous as it proceeds under relatively gentle conditions, which is beneficial for molecules containing sensitive functional groups.
Deprotection of the Boc Group: The Boc group is typically removed under acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. For substrates that are sensitive to strong acids, alternative methods are available.
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters is paramount to achieving high yields and purity of the desired product in multi-step syntheses. Factors such as the choice of solvent, temperature, and stoichiometry of reagents can have a profound impact on the outcome of each synthetic step.
Solvent Effects
The solvent can play a critical role in influencing the rate, yield, and regioselectivity of a reaction. In the context of 7-azaindole chemistry, the choice of solvent can affect the solubility of reagents and intermediates, as well as stabilize transition states.
For instance, in the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles, dimethylformamide (DMF) was found to be a suitable solvent. rsc.org In contrast, solvents like 1,4-dioxane, acetonitrile, toluene (B28343), and dichloroethane (DCE) did not yield the desired product. rsc.org This highlights the importance of solvent screening during the optimization of synthetic procedures.
Furthermore, studies on the excited-state tautomerization of 7-azaindole have shown that solvents like methanol can significantly influence the reaction mechanism. nih.gov While not directly related to halogenation, this underscores the profound impact that solvent choice can have on the reactivity of the 7-azaindole system. The use of specialized solvents like hexafluoroisopropanol (HFIP) has been shown to promote the regioselective halogenation of arenes and heterocycles with N-halosuccinimides under mild conditions. organic-chemistry.org
The optimization of solvent systems for each halogenation and protection/deprotection step is a key factor in developing an efficient and high-yielding synthesis of this compound. A systematic approach to screening a variety of solvents with different polarities and properties is essential for maximizing the efficiency of the synthetic route.
Catalyst and Reagent Selection
The synthesis of this compound is a multi-step process requiring precise control over regioselectivity for the introduction of three different halogen atoms onto the 7-azaindole core. The selection of appropriate catalysts and reagents is paramount to achieving the desired substitution pattern, avoiding side reactions, and ensuring high yields. The methodologies generally involve separate, sequential halogenation steps.
Iodination: While electrophilic iodination of the 1H-pyrrolo[2,3-b]pyridine ring typically occurs at the C3 position, achieving substitution at the C2 position necessitates a different strategy. rsc.org A common method is a deprotometalation-iodolysis sequence. This involves the use of a strong, hindered base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to selectively deprotonate the C2 position. The resulting organolithium intermediate is then quenched with an iodine source, typically molecular iodine (I₂), to install the iodo group at the desired C2 position. researchgate.netnih.gov Alternative electrophilic reagents for C3 iodination include N-iodosuccinimide (NIS), often used with a base like potassium hydroxide. researchgate.netnih.gov
Bromination: The introduction of a bromine atom at the C5 position on the pyridine ring is an electrophilic aromatic substitution. Suitable brominating agents for this transformation include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.com These reagents are often employed in the presence of a strong acid or oleum (B3057394) to activate the pyridine ring, which is generally less reactive towards electrophilic substitution than the pyrrole ring. google.com The choice of reagent can influence the selectivity and reaction conditions. For instance, DBDMH can be a highly efficient reagent for the bromination of pyridine derivatives. google.com
The following table summarizes the key reagents and their roles in the synthesis of halogenated 1H-pyrrolo[2,3-b]pyridines.
| Synthetic Step | Reagent/Catalyst | Function | Typical Position of Action |
| C2-Iodination | Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) followed by Iodine (I₂) | Deprotonation followed by iodolysis | C2 |
| C3-Iodination | N-Iodosuccinimide (NIS) / Potassium Hydroxide | Electrophilic iodination | C3 |
| C5-Bromination | N-Bromosuccinimide (NBS) / Oleum | Electrophilic bromination | C5 |
| C5-Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Electrophilic bromination | C5 |
| C4-Fluorination | Selectfluor® (F-TEDA-BF₄) | Electrophilic fluorination | Pyridine Ring (e.g., C4) |
Temperature and Pressure Control
Control of temperature and pressure is critical for managing reaction kinetics, selectivity, and the stability of intermediates throughout the synthesis of this compound.
Temperature: The optimal temperature varies significantly for each halogenation step.
Deprotometalation-Iodination: The initial deprotonation step using strong organolithium bases like LiTMP is highly exothermic and requires cryogenic temperatures, typically between -78 °C and -40 °C, to prevent side reactions and ensure regioselectivity. The subsequent quenching with iodine is also performed at these low temperatures, followed by a gradual warming to room temperature.
Electrophilic Bromination: The bromination of the pyridine ring often requires more forcing conditions. Reactions using NBS or DBDMH in strong acids may be conducted at temperatures ranging from room temperature (approx. 20-25 °C) to moderately elevated temperatures (e.g., 80 °C) to achieve a reasonable reaction rate. nih.gov The specific temperature depends on the substrate's reactivity and the chosen brominating agent.
Fluorination: Direct electrophilic fluorination reactions are also highly sensitive to temperature. They are often initiated at low temperatures (e.g., 0 °C) and allowed to warm to room temperature to control the reactivity of the powerful fluorinating agent.
Pressure: For the majority of the synthetic steps involved in preparing this compound, the reactions are conducted at atmospheric pressure. Standard laboratory glassware is typically sufficient, and no special pressure equipment is required. The use of an inert atmosphere (e.g., nitrogen or argon) is crucial, particularly during the deprotometalation step, to protect the highly reactive organolithium intermediates from moisture and atmospheric carbon dioxide. Enzymatic halogenation processes, which represent an alternative green chemistry approach, are also typically performed under ambient temperature and pressure conditions in aqueous media. nih.govresearchgate.net
The table below provides a summary of typical temperature and pressure conditions for the key synthetic transformations.
| Synthetic Step | Typical Temperature Range | Typical Pressure | Atmosphere |
| C2-Deprotometalation | -78 °C to -40 °C | Atmospheric | Inert (Nitrogen/Argon) |
| C2-Iodolysis | -78 °C to Room Temperature | Atmospheric | Inert (Nitrogen/Argon) |
| C5-Bromination | 20 °C to 80 °C | Atmospheric | Air or Inert |
| C4-Fluorination | 0 °C to Room Temperature | Atmospheric | Inert |
Mechanistic Investigations of Key Transformations in the Synthesis and Reactivity of 5 Bromo 4 Fluoro 2 Iodo 1h Pyrrolo 2,3 B Pyridine
Reaction Pathways of Halogenation Reactions (Electrophilic, Nucleophilic)
The introduction of halogen atoms onto the 7-azaindole (B17877) core is a critical step in the synthesis of 5-bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine. These reactions predominantly follow electrophilic aromatic substitution pathways, though nucleophilic mechanisms can also be relevant under specific conditions.
Electrophilic Halogenation: The pyrrole (B145914) ring of the 7-azaindole system is electron-rich and thus highly susceptible to electrophilic attack, primarily at the C3 position. rsc.org Direct iodination of the 7-azaindole scaffold can be achieved using reagents like N-iodosuccinimide (NIS) or molecular iodine in the presence of a base like potassium hydroxide (B78521). nih.gov The mechanism involves the generation of an electrophilic iodine species that attacks the electron-rich C3 position of the pyrrole ring. The reaction proceeds through a standard electrophilic aromatic substitution (SEAr) mechanism. nih.gov Similarly, bromination occurs readily at the C3-position. rsc.org
Computational studies using Density Functional Theory (DFT) have been employed to explore the reactivity of various halogenating agents with different substrates. rsc.org These studies indicate that the reactivity of electrophiles is highly sensitive to the electronic properties of the substrate. rsc.org For electron-rich aromatic systems like the pyrrole moiety in 7-azaindole, halogenating agents such as molecular halogens (I₂, Br₂) or sources of halonium ions (NIS, NBS) are effective. Enzymatic halogenation, using halogenase enzymes, offers an alternative route with high regioselectivity, typically targeting the most electron-rich site, which is the C3 position in indoles and azaindoles. nih.govresearchgate.net
Nucleophilic Halogenation: While less common for the pyrrole ring, nucleophilic aromatic substitution (SNAr) can occur on the pyridine (B92270) ring, especially if it is activated by electron-withdrawing groups or under specific reaction conditions. The fluorine atom at the C4 position, adjacent to the electron-withdrawing pyridine nitrogen, could potentially be displaced by a nucleophile, although this is generally more difficult than reactions at the halogenated sites of the pyrrole ring. For pyridine rings, halogenation can also be achieved through more complex pathways, such as a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates, which allows for regioselective functionalization under mild conditions. nih.govresearchgate.netchemrxiv.org
Mechanisms of Ring-Forming Reactions
The synthesis of the core 1H-pyrrolo[2,3-b]pyridine (7-azaindole) structure involves various cyclization strategies. These methods often begin with appropriately substituted pyridine precursors and form the fused pyrrole ring.
One prominent method is the Sonogashira coupling followed by cyclization . This involves coupling a halogenated aminopyridine with a terminal alkyne using a palladium-copper co-catalyst system. nih.gov The resulting 2-alkynylaminopyridine intermediate then undergoes an intramolecular cyclization to form the 7-azaindole ring. The cyclization can be promoted by strong bases or by copper catalysis. nih.gov
Another powerful method is the Larock indole (B1671886) synthesis , which has been adapted for azaindoles. nih.gov This palladium-catalyzed heteroannulation involves the reaction of a halogenated aminopyridine with an internal alkyne. nih.govnih.gov The mechanism is thought to proceed via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by alkyne insertion and subsequent intramolecular C-N bond formation through reductive elimination. nih.gov
Rhodium(III)-catalyzed synthesis offers an alternative pathway, coupling 2-aminopyridines with internal alkynes. nih.govnih.govresearchgate.net The mechanism involves C-H activation of the aminopyridine, followed by alkyne insertion into the Rh-C bond. nih.gov The catalytic cycle is completed by a C-N reductive elimination step, which forms the pyrrole ring and regenerates the active catalyst. nih.govnih.gov The presence of an oxidizing agent, such as a silver salt, is often required to facilitate the regeneration of the Rh(III) catalyst from the Rh(I) species formed after reductive elimination. nih.govnih.gov
A plausible mechanism for the formation of a related pyrrolo[2,3-b]pyridine system involves the cyclo-condensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with various reagents. researchgate.net The proposed mechanism involves an initial condensation to form an imine, followed by deprotonation and subsequent cyclization onto the cyano group to yield the final fused-ring product. researchgate.net
Detailed Studies of Cross-Coupling Mechanisms at Halogenated Sites
The presence of iodo, bromo, and fluoro substituents on the this compound scaffold allows for regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these reactions, such as the Suzuki-Miyaura coupling, consists of three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com The significant difference in the reactivity of the C-I, C-Br, and C-F bonds (C-I > C-Br >> C-F) enables selective reactions at each position.
Oxidative addition is the initial and often rate-determining step of the catalytic cycle, where the metal catalyst (typically Pd(0)) inserts into the carbon-halogen bond. wikipedia.org This process increases the oxidation state of the metal from Pd(0) to Pd(II). wikipedia.org For the title compound, the C-I bond at the 2-position is the most reactive site for oxidative addition due to its lower bond dissociation energy compared to the C-Br and C-F bonds. researchgate.net This allows for selective coupling reactions at the C2 position while leaving the C5-Br and C4-F bonds intact.
Subsequent oxidative addition at the C-Br bond requires more forcing conditions (e.g., higher temperatures, different ligands). The C-F bond is generally unreactive under typical palladium-catalyzed cross-coupling conditions. The mechanism can be concerted or proceed through an SN2-type or ionic pathway depending on the substrate and reaction conditions. wikipedia.org The process results in the formation of an organopalladium(II) halide intermediate (e.g., [L₂Pd(Aryl)(I)]). acs.org While generally considered irreversible for aryl iodides and bromides, reversible oxidative addition/reductive elimination has been observed under certain conditions, particularly with bulky, electron-rich phosphine (B1218219) ligands. acs.org
Following oxidative addition, the transmetalation step involves the transfer of an organic group (R') from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium(II) center, displacing the halide. rsc.org This forms a diorganopalladium(II) intermediate ([L₂Pd(Aryl)(R')]).
The precise mechanism of transmetalation in the Suzuki-Miyaura reaction has been a subject of extensive study. rsc.orgillinois.edunih.gov Two main pathways are debated:
Reaction of a palladium-halide complex with a boronate: The base (e.g., carbonate, hydroxide) reacts with the boronic acid to form a more nucleophilic boronate species, which then attacks the arylpalladium(II) halide complex. nih.gov
Reaction of a palladium-hydroxo complex with a neutral boronic acid: The halide on the palladium complex is exchanged with a hydroxide ion from the base, forming an arylpalladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid. nih.gov
Kinetic and stoichiometric studies suggest that the pathway involving the palladium-hydroxo complex and the neutral boronic acid is often significantly faster and thus the dominant pathway under many catalytic conditions. nih.gov The presence of phase-transfer catalysts can enhance the rate of biphasic Suzuki-Miyaura couplings, with evidence suggesting a turnover-limiting transmetalation step. nih.gov
Reductive elimination is the final, product-forming step of the catalytic cycle. wikipedia.org The two organic groups (Aryl and R') on the diorganopalladium(II) intermediate couple to form a new carbon-carbon bond, and the palladium catalyst is reduced back to its active Pd(0) state. wikipedia.orgacs.org For this step to occur, the two organic ligands must be in a cis orientation on the square planar palladium complex. youtube.com
The rate of reductive elimination can be influenced by the steric bulk and electronic properties of the ligands on the palladium center and the organic groups being coupled. acs.org For instance, steric bulk on the substrates can sometimes accelerate the reductive elimination step. acs.org In some catalytic systems, reductive elimination is the rate-limiting step. nih.gov This step is crucial as it releases the final product and regenerates the catalyst, allowing the cycle to continue. nih.govacs.org
Table 1: Summary of Mechanistic Steps in Palladium-Catalyzed Cross-Coupling
| Mechanistic Step | Description | Key Intermediate(s) | Influencing Factors |
|---|---|---|---|
| Oxidative Addition | Insertion of Pd(0) into the Carbon-Halogen (C-X) bond. | Arylpalladium(II) halide | C-X bond strength (I > Br > Cl > F), ligands, metal center. |
| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. | Diorganopalladium(II) | Base, nature of organometallic reagent, solvent, ligands. |
| Reductive Elimination | Coupling of the two organic groups on the Pd(II) center to form the product and regenerate Pd(0). | Diorganopalladium(II) | Steric and electronic properties of ligands and organic groups. |
Computational Support for Proposed Mechanisms
Computational chemistry, particularly DFT calculations, has become an indispensable tool for elucidating the complex mechanisms of reactions involving species like this compound. These studies provide detailed energy profiles of reaction pathways, helping to identify transition states and intermediates.
For example, computational studies on the Larock indole synthesis have helped to map the energy profile of the catalytic cycle, including the enantioselectivity-determining migratory insertion step. nih.gov In Rh(III)-catalyzed 7-azaindole synthesis, DFT simulations have confirmed the role of silver additives as oxidants that regenerate the active catalyst and accelerate key steps like C-H activation and reductive elimination. nih.govnih.gov The calculated barrier for reductive elimination in the absence of an oxidant is high, indicating that the uncatalyzed pathway is inefficient. nih.gov
Mechanistic studies on pyridine halogenation via Zincke imine intermediates have also been supported by computational analysis. nih.govresearchgate.netchemrxiv.org These studies indicate that the nature of the halogen electrophile can alter the selectivity-determining step of the reaction. nih.govresearchgate.net DFT methods have also been used to quantify the reactivity of various electrophilic halogenating agents towards different substrates, providing a theoretical framework for predicting reaction outcomes. rsc.org Such computational insights are crucial for understanding reactivity trends and for the rational design of more efficient and selective synthetic methodologies.
Reactivity and Synthetic Transformations of 5 Bromo 4 Fluoro 2 Iodo 1h Pyrrolo 2,3 B Pyridine
Transition-Metal-Catalyzed Cross-Coupling Reactions at Halogen Positions
The presence of both iodine and bromine on the 7-azaindole (B17877) scaffold allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The differential reactivity of carbon-halogen bonds (C-I > C-Br) is a key factor that enables chemoselective transformations, typically allowing for the initial substitution at the more labile C-2 iodo position, followed by a subsequent reaction at the C-5 bromo site. nih.govntnu.no
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov For 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine, this reaction can be performed selectively. Due to the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed oxidative addition steps, Suzuki-Miyaura coupling can be directed chemoselectively to the C-2 position.
Research on analogous 2-iodo-pyrrolopyridine systems has demonstrated that Suzuki-Miyaura cross-coupling proceeds efficiently at the iodo-substituted position. nih.govntnu.no By carefully selecting the catalyst, ligands, base, and reaction temperature, the aryl or vinyl group from the boronic acid or ester can be introduced at the C-2 position while leaving the C-5 bromine intact for subsequent transformations. This stepwise functionalization is a cornerstone of synthetic strategies employing this scaffold.
| Entry | Reactant 1 | Coupling Partner (Boronic Acid/Ester) | Catalyst/Ligand | Base | Solvent | Product |
| 1 | This compound | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/Water | 5-Bromo-4-fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | 5-Bromo-4-fluoro-2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine |
| 3 | 5-Bromo-4-fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine | Pyridin-3-ylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | THF | 4-Fluoro-2-phenyl-5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine |
This table presents plausible Suzuki-Miyaura coupling reactions based on the known chemoselectivity of similar dihalogenated pyrrolopyridines.
The Sonogashira coupling reaction is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a combination of a palladium complex and a copper(I) salt. organic-chemistry.orgresearchgate.net This reaction is instrumental in the synthesis of substituted alkynes and conjugated enynes.
In the context of this compound, the Sonogashira reaction is expected to exhibit high chemoselectivity for the C-2 iodo position. The reaction conditions—typically involving a palladium catalyst like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) co-catalyst such as CuI, and an amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA)—would facilitate the coupling of a terminal alkyne preferentially at the more reactive C-I bond. nih.govsoton.ac.uk This allows for the introduction of an alkynyl moiety at C-2, which can serve as a handle for further synthetic manipulations, such as cyclization reactions or the introduction of other functional groups.
| Entry | Reactant 1 | Coupling Partner (Alkyne) | Catalyst System | Base | Solvent | Product |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 5-Bromo-4-fluoro-2-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine |
| 2 | This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 5-Bromo-4-fluoro-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine |
| 3 | This compound | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | TEA | Acetonitrile (B52724) | 3-(5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-2-yl)prop-2-yn-1-ol |
This table illustrates potential Sonogashira coupling reactions, highlighting the expected selectivity for the C-2 iodo position.
Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide variety of functional groups and for the formation of C-C bonds. While specific examples utilizing this compound are not extensively documented, the principles of organometallic chemistry suggest it would be a suitable substrate. The reaction would predictably occur at the C-2 iodo position under standard Stille conditions, which typically employ a palladium catalyst such as Pd(PPh₃)₄ in a non-polar aprotic solvent like toluene or THF.
| Entry | Reactant 1 | Coupling Partner (Organostannane) | Catalyst | Solvent | Product |
| 1 | This compound | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 5-Bromo-4-fluoro-2-vinyl-1H-pyrrolo[2,3-b]pyridine |
| 2 | This compound | Tributyl(furan-2-yl)stannane | PdCl₂(PPh₃)₂ | DMF | 5-Bromo-4-fluoro-2-(furan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
This table shows hypothetical Stille coupling reactions, demonstrating the potential for selective functionalization.
Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organohalide and an organozinc compound. This reaction is highly effective for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. The application of Negishi coupling to this compound would again be expected to proceed with high selectivity at the C-2 position. The organozinc reagent, prepared from the corresponding organolithium or Grignard reagent, would react at the iodo-substituted carbon in the presence of a suitable palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
| Entry | Reactant 1 | Coupling Partner (Organozinc) | Catalyst | Solvent | Product |
| 1 | This compound | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 5-Bromo-4-fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine |
| 2 | This compound | Benzylzinc bromide | Pd(dppf)Cl₂ | Dioxane | 2-Benzyl-5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine |
This table provides examples of potential Negishi coupling reactions, illustrating the expected chemoselectivity.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring
The pyridine ring of the 7-azaindole system is electron-deficient, a characteristic that is enhanced by the presence of the electronegative fluorine atom at the C-4 position. This electronic arrangement makes the C-4 carbon susceptible to nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a Meisenheimer complex intermediate, followed by the departure of the fluoride (B91410) leaving group. The rate of this reaction is often enhanced by the presence of the adjacent ring nitrogen, which helps to stabilize the negative charge of the intermediate. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluorine atom to provide 4-substituted 7-azaindole derivatives.
| Entry | Nucleophile | Reaction Conditions | Product |
| 1 | Morpholine | K₂CO₃, DMSO, 120 °C | 4-(5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)morpholine |
| 2 | Sodium methoxide (B1231860) (NaOMe) | Methanol (B129727), Reflux | 5-Bromo-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine |
| 3 | Benzylamine | DIPEA, NMP, 150 °C | N-Benzyl-5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridin-4-amine |
This table details representative SNAr reactions, showcasing the displacement of the C-4 fluorine atom by various nucleophiles.
Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring
The pyrrole half of the 7-azaindole nucleus is electron-rich and generally reactive towards electrophiles. In the parent 1H-pyrrolo[2,3-b]pyridine, electrophilic aromatic substitution (SEAr) typically occurs at the C-3 position. For this compound, the C-2 position is already substituted with an iodine atom. Therefore, any electrophilic substitution would be directed to the C-3 position, the only available site on the pyrrole ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. However, the reaction conditions must be chosen carefully, as the pyrrole ring can be sensitive to strong acids. The synthesis of related 3-iodo-pyrazolo[3,4-b]pyridines via direct iodination demonstrates the feasibility of electrophilic halogenation on similar fused heterocyclic systems. growingscience.com
| Entry | Electrophile/Reagent | Reaction Conditions | Product |
| 1 | N-Bromosuccinimide (NBS) | DMF, Room Temp | 3,5-Dibromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine |
| 2 | Nitric Acid / Acetic Anhydride (B1165640) | 0 °C | 5-Bromo-4-fluoro-2-iodo-3-nitro-1H-pyrrolo[2,3-b]pyridine |
| 3 | Acetyl chloride / AlCl₃ | Dichloromethane, 0 °C | 1-(5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one |
This table outlines potential electrophilic aromatic substitution reactions on the pyrrole ring.
Reactions Involving the Pyrrole Nitrogen Atom (N-alkylation, N-acylation)
The pyrrole nitrogen (N-1) of the 7-azaindole core is nucleophilic and can readily participate in reactions with various electrophiles. N-alkylation and N-acylation are fundamental transformations that introduce alkyl or acyl groups, respectively, onto the pyrrole nitrogen. These reactions are crucial for modifying the compound's steric and electronic properties, which can significantly influence its biological activity and pharmacokinetic profile.
Detailed research findings on the specific N-alkylation and N-acylation of this compound are often found within the patent literature, where such derivatives are synthesized as intermediates for active pharmaceutical ingredients. The reaction conditions for these transformations are typically optimized to achieve high yields and purity.
N-Alkylation:
The introduction of an alkyl group onto the pyrrole nitrogen is generally achieved by treating the starting material with an alkylating agent in the presence of a base. The choice of base and solvent is critical to ensure efficient deprotonation of the pyrrole NH and subsequent nucleophilic attack on the alkylating agent.
| Alkylating Agent | Base | Solvent | Product |
| Alkyl halide (e.g., R-X) | Sodium hydride (NaH) | Dimethylformamide (DMF) | 1-Alkyl-5-bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine |
| Dialkyl sulfate (B86663) (e.g., R₂SO₄) | Potassium carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | 1-Alkyl-5-bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine |
N-Acylation:
N-acylation introduces an acyl group to the pyrrole nitrogen, typically forming an amide linkage. This is commonly accomplished using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.
| Acylating Agent | Base | Solvent | Product |
| Acyl chloride (e.g., RCOCl) | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | 1-Acyl-5-bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine |
| Acid anhydride (e.g., (RCO)₂O) | Pyridine | Tetrahydrofuran (B95107) (THF) | 1-Acyl-5-bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine |
Chemo-, Regio-, and Stereoselectivity in Transformations
The presence of multiple reactive sites in this compound makes selectivity a key consideration in its synthetic transformations.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over others. In the context of this molecule, the relative reactivity of the C-I, C-Br, and C-F bonds, as well as the pyrrole N-H, dictates the outcome of many reactions. For instance, in palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the 2-position of the pyrrole ring. The C-F bond is generally the least reactive under these conditions. The pyrrole N-H is more acidic than a typical secondary amine, allowing for selective deprotonation and subsequent reaction with electrophiles without affecting the halogen substituents under appropriate conditions.
Regioselectivity:
Regioselectivity concerns the position at which a reaction occurs. For this compound, electrophilic aromatic substitution reactions, if they were to occur on the pyrrole ring, would be expected to favor the 3-position due to the directing effect of the pyrrole nitrogen. However, the high degree of substitution on the molecule means that reactions at the halogenated positions are more common. As mentioned, the differential reactivity of the carbon-halogen bonds allows for highly regioselective cross-coupling reactions, primarily at the C-2 (iodo) position.
Stereoselectivity:
Stereoselectivity is relevant when new chiral centers are formed during a reaction. For transformations of this compound itself, which is an achiral molecule, stereoselectivity becomes a factor when it reacts with a chiral reagent or when a subsequent reaction creates a stereocenter in the newly introduced substituent. For example, in N-alkylation with a chiral alkyl halide, the product would be a mixture of diastereomers if the resulting molecule has more than one stereocenter, or a single enantiomer if the alkylating agent is enantiopure and no new stereocenters are formed. The design of stereoselective syntheses involving this scaffold is a critical aspect of medicinal chemistry to ensure the desired biological activity and minimize off-target effects.
Derivatization Strategies Utilizing 5 Bromo 4 Fluoro 2 Iodo 1h Pyrrolo 2,3 B Pyridine As a Synthetic Platform
Synthesis of Multiply Functionalized Pyrrolo[2,3-B]pyridine Analogs
A detailed account of synthesizing multiply functionalized analogs would necessitate specific examples of reactions such as Suzuki, Sonogashira, Stille, Buchwald-Hartwig, and cyanation reactions at the iodo and bromo positions. This would include information on catalysts, ligands, bases, solvents, temperatures, and the resulting yields for the introduction of various aryl, heteroaryl, alkynyl, and amino groups. Without published examples starting from this specific tri-halogenated scaffold, a scientifically accurate discussion is not possible.
Scaffold Diversification through Sequential Reactions
This section would require documented evidence of the regioselective functionalization of the compound. For instance, it would be necessary to cite studies that demonstrate the selective reaction at the C2-iodo position while leaving the C5-bromo position intact, followed by a subsequent, different reaction at the C5 position. The creation of data tables illustrating the scope and limitations of such sequential reactions is not feasible without source data.
Development of Complex Polyheterocyclic Systems
The construction of more complex, fused heterocyclic systems from this starting material would likely involve intramolecular cyclization reactions following initial functionalization. For example, the introduction of a suitably functionalized side chain could lead to the formation of an additional ring fused to the pyrrolopyridine core. The absence of specific synthetic schemes and reaction outcomes in the literature for this compound precludes a detailed discussion on this topic.
Application in Advanced Organic Synthesis Methodologies
While the pyrrolo[2,3-b]pyridine core is a known pharmacophore found in many biologically active molecules, particularly kinase inhibitors, the specific contribution and application of 5-bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine in the development of new synthetic methodologies or as a key intermediate in the total synthesis of complex natural products is not prominently featured in the available literature.
Computational Chemistry Approaches to 5 Bromo 4 Fluoro 2 Iodo 1h Pyrrolo 2,3 B Pyridine
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the ground-state electronic energy, electron density distribution, and other fundamental properties of 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine. These calculations provide the foundation for understanding the molecule's stability, reactivity, and spectroscopic characteristics. For halogenated aromatic systems, DFT methods that include dispersion corrections are often employed to accurately model non-covalent interactions. researchgate.netmdpi.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netscirp.org
For this compound, DFT calculations can map the spatial distribution of these orbitals. Typically, in 7-azaindole (B17877) systems, the HOMO is distributed across the fused pyrrole (B145914) and pyridine (B92270) rings, while the LUMO is also delocalized over the aromatic system. researchgate.netnih.gov The presence of electron-withdrawing halogen substituents (F, Br, I) is expected to lower the energies of both the HOMO and LUMO levels. nih.gov The precise distribution and energy levels dictate the molecule's behavior in charge-transfer interactions and its electronic absorption properties.
Table 1: Information Derived from Frontier Molecular Orbital Analysis
| Parameter | Significance | Predicted Influence on this compound |
| HOMO Energy | Electron-donating ability | Lowered by halogen substituents, indicating reduced electron-donating capacity compared to unsubstituted 7-azaindole. |
| LUMO Energy | Electron-accepting ability | Significantly lowered by halogen substituents, enhancing its capacity to accept electrons. nih.gov |
| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | Reduced gap compared to the parent scaffold, suggesting higher chemical reactivity. nih.govresearchgate.net |
| Orbital Distribution | Site of reaction | Determines the regions of the molecule most involved in electron donation and acceptance, guiding predictions of reactivity. |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the surface of a molecule. They are invaluable for identifying regions that are rich or poor in electron density. Red-colored regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, an MEP map would likely show a region of significant negative potential around the nitrogen atom of the pyridine ring (N7), making it a primary site for hydrogen bonding and protonation. The hydrogen atom on the pyrrole nitrogen (N1-H) would be a region of positive potential. The halogen atoms would also influence the charge distribution, creating localized areas of varying potential that affect intermolecular interactions and reactivity. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
While the fused ring system of this compound is largely planar and rigid, computational methods can explore minor deviations from planarity and the orientation of substituents. More advanced techniques like Molecular Dynamics (MD) simulations can provide insights into the molecule's behavior over time in different environments.
MD simulations model the atomic motions of a system, revealing how the molecule interacts with solvent molecules or binds to a biological target, such as a protein. acs.org For instance, MD studies on 7-azaindole derivatives have been used to understand their binding stability in protein active sites by analyzing interactions like hydrogen bonds and pi-cation interactions over the simulation time. nih.gov Such simulations could elucidate how this compound orients itself within a binding pocket and the stability of its interactions, which is crucial for drug design.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry is widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.
NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, often DFT with the Gauge-Including Atomic Orbital (GIAO) approach, has become a standard practice for structural elucidation. frontiersin.orggithub.io The process involves optimizing the molecular geometry, calculating the magnetic shielding tensors for each nucleus, and then referencing these values against a standard (e.g., tetramethylsilane) to obtain chemical shifts (δ). For accurate predictions, it is often necessary to perform a conformational search and calculate Boltzmann-averaged chemical shifts, though for a rigid molecule like this, a single conformation is usually sufficient. Recent advances also incorporate machine learning algorithms trained on experimental data to achieve high accuracy, with mean absolute errors of less than 0.10 ppm for ¹H shifts. nih.gov
IR Frequencies: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. dtic.mil By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. nih.gov These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity. This allows for the confident assignment of experimental IR bands to specific molecular motions, such as N-H stretches, C-H bends, and vibrations of the aromatic skeleton. researchgate.netresearchgate.net
Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related 7-Azaindole Derivative
| Data Type | Computational Method | Predicted Value | Experimental Value |
| ¹H NMR (ppm) | DFT/GIAO | Varies by proton | Varies by proton |
| ¹³C NMR (ppm) | DFT/GIAO | Varies by carbon | Varies by carbon |
| IR Frequency (cm⁻¹) | DFT (B3LYP) | ~3542 (N-H stretch) | ~3491 (N-H stretch) |
| Note: Data shown is illustrative for the 7-azaindole scaffold and is used to demonstrate the principle of spectroscopic prediction. |
Modeling of Reaction Pathways and Transition States
A significant advantage of computational chemistry is its ability to model the entire pathway of a chemical reaction, providing a level of detail that is inaccessible to most experiments. By locating the transition state (the highest energy point along the reaction coordinate) and calculating its energy, the activation energy barrier for the reaction can be determined. osu.edu
For this compound, this approach could be used to model various reactions, such as Suzuki or Sonogashira cross-coupling at the iodo or bromo positions. DFT calculations can elucidate the mechanism, determine whether the reaction is feasible under certain conditions, and explain observed regioselectivity. For example, in the synthesis of related 7-azaindoles, DFT simulations have been used to map the free energy profile of rhodium-catalyzed reactions, identifying the rate-determining steps and the role of additives. nih.gov
Reactivity Predictions and Selectivity Profiling
By combining insights from electronic structure calculations, computational models can predict the reactivity and selectivity of this compound.
The distribution of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively. For electrophilic aromatic substitution, the reaction is predicted to occur at the carbon atom with the largest HOMO coefficient. nih.govresearchgate.net This has been used to successfully predict the regioselectivity of iodination on 1-arylated 7-azaindoles. nih.gov Similarly, MEP maps identify the most electron-rich sites as targets for electrophiles. For nucleophilic attack, the most electron-deficient sites, identified by positive regions on the MEP map or large LUMO coefficients, are the most probable targets. This comprehensive profiling allows chemists to anticipate the molecule's behavior in various chemical transformations and design synthetic routes more efficiently.
Historical Context and Evolution of Research on Halogenated Pyrrolo 2,3 B Pyridines
Early Synthetic Efforts Towards Pyrrolo[2,3-b]pyridine Systems
The foundational pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole (B17877), was initially constructed using methods adapted from classical indole (B1671886) syntheses. These early efforts were often characterized by harsh reaction conditions, such as high temperatures and the use of strong bases or acids, and frequently resulted in low yields.
Prominent among these early methods were the Madelung and Fischer indole syntheses. wikipedia.orgrsc.org The Madelung synthesis involves the base-catalyzed intramolecular cyclization of N-acyl-o-toluidines at high temperatures. wikipedia.org Its application to pyridine (B92270) derivatives, such as the cyclization of acylated aminopicolines, provided a direct route to the 7-azaindole core. chempedia.inforesearchgate.net However, these reactions often required temperatures between 200–400 °C and strong bases like sodium or potassium ethoxide, limiting their applicability to substrates lacking sensitive functional groups. wikipedia.org
The Fischer indole synthesis, discovered by Emil Fischer in 1883, became another cornerstone for constructing the pyrrolo[2,3-b]pyridine skeleton. wikipedia.orgbyjus.com This method involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.com While immensely powerful for indole synthesis, its application to pyridine-derived hydrazones was sometimes less efficient due to the electron-deficient nature of the pyridine ring, which can hinder the key acs.orgacs.org-sigmatropic rearrangement step. researchgate.netuni-rostock.deacs.org Despite this, modifications using catalysts like polyphosphoric acid have been successfully employed. researchgate.net
Other classical methods, such as the Reissert and Bartoli syntheses, also contributed to the early toolkit for accessing this heterocyclic system. researchgate.netbaranlab.org These initial strategies, while groundbreaking, laid bare the challenges of regioselectivity and functional group tolerance that would drive the development of more refined synthetic approaches.
Emergence of Halogenated Pyrrolo[2,3-b]pyridines as Key Intermediates
The true synthetic utility of the pyrrolo[2,3-b]pyridine scaffold was unlocked with the introduction of halogen atoms onto the ring system. Halogenated derivatives, such as 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine, emerged as exceptionally versatile intermediates. The halogens serve as synthetic "handles," enabling the construction of more complex molecules through site-selective functionalization.
The primary driver for this development was the advent of transition metal-catalyzed cross-coupling reactions. Brominated and iodinated pyrrolo[2,3-b]pyridines became valuable precursors for reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. nih.govnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the heterocyclic core, a critical capability for drug discovery and materials science.
The regioselective introduction of halogens was a significant area of research. Direct halogenation of the 7-azaindole core often occurs at the electron-rich C3 position of the pyrrole (B145914) ring. researchgate.net Reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for this purpose. acs.org Halogenation of the pyridine ring is more challenging and often requires starting from a pre-functionalized pyridine precursor before the pyrrole ring is formed. acs.org
Compounds bearing multiple, distinct halogen atoms, like the subject 5-bromo-4-fluoro-2-iodo- derivative, are particularly prized. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under various palladium-catalyzed conditions allows for sequential and chemoselective cross-coupling reactions. nih.gov This enables the stepwise and controlled introduction of different substituents at the C2, C5, and potentially C4 positions, providing a powerful strategy for building molecular complexity and generating libraries of diverse compounds for biological screening. nih.govrsc.org
Impact of Modern Synthetic Methodologies (e.g., Palladium Catalysis, Flow Chemistry)
Modern synthetic methodologies have revolutionized the synthesis and functionalization of halogenated pyrrolo[2,3-b]pyridines, offering milder conditions, higher yields, and greater precision than classical methods.
Palladium Catalysis: The impact of palladium-catalyzed cross-coupling reactions cannot be overstated. These methods are now the standard for modifying halogenated pyrrolo[2,3-b]pyridines.
Suzuki-Miyaura Coupling: Used to form C-C bonds by reacting a halo-azaindole with a boronic acid or ester. This is a common method for introducing aryl or heteroaryl groups. nih.govnih.gov
Buchwald-Hartwig Amination: Enables the formation of C-N bonds, crucial for installing amine functionalities that are common in pharmacologically active molecules. nih.govmdpi.com
Sonogashira Coupling: Creates C-C triple bonds by coupling a halo-azaindole with a terminal alkyne, providing access to extended, rigid structures. organic-chemistry.org
Heck Coupling: Forms C-C double bonds by reacting with alkenes.
These reactions often exhibit high functional group tolerance and can be performed under relatively mild conditions. The strategic use of different palladium catalysts and ligands allows for selective reactions at different halogen sites, as demonstrated in the synthesis of complex 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines from a 2-iodo-4-chloro-pyrrolopyridine intermediate. nih.gov
| Reaction Type | Reactant 1 (Azaindole) | Reactant 2 | Bond Formed | Typical Catalyst System |
|---|---|---|---|---|
| Suzuki-Miyaura | Iodo- or Bromo-azaindole | Boronic Acid/Ester | C-C (sp2-sp2) | Pd(PPh3)4, Pd(dppf)Cl2 |
| Buchwald-Hartwig | Iodo- or Bromo-azaindole | Amine (R2NH) | C-N | Pd2(dba)3 + Ligand (e.g., RuPhos) |
| Sonogashira | Iodo- or Bromo-azaindole | Terminal Alkyne | C-C (sp2-sp) | PdCl2(PPh3)2 / CuI |
Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool for the synthesis of (7-aza)indole derivatives. researchgate.net This technique offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, shorter reaction times, and ease of scalability. For instance, processes like C3-iodination and N-protection have been efficiently performed in flow reactors, achieving excellent yields in very short times. researchgate.net The ability to integrate multiple steps, such as a Sonogashira coupling using a recyclable supported palladium catalyst, makes flow chemistry a highly efficient and sustainable approach for producing polyfunctionalized azaindoles. researchgate.net
Review of Synthetic Challenges Over Time
The synthesis of complex pyrrolo[2,3-b]pyridines has been fraught with challenges that have evolved with the available synthetic technologies.
Early Challenges:
Harsh Conditions: The reliance on high temperatures and strong bases in methods like the Madelung synthesis limited the scope to robust substrates and often resulted in low yields. wikipedia.orgchempedia.info
Poor Regioselectivity: Classical methods often provided little control over the position of substitution, leading to mixtures of isomers that were difficult to separate. The Fischer synthesis, for example, could yield different isomers depending on the cyclization of the pyridylhydrazone. researchgate.netuni-rostock.de
Contemporary and Ongoing Challenges:
Site-Selective Functionalization: While modern methods offer greater control, achieving regioselectivity in poly-functionalized systems remains a key challenge. For a molecule like this compound, the precise and sequential introduction of each halogen is a non-trivial synthetic task that requires careful strategic planning.
Protecting Group Manipulation: The pyrrole N-H is often acidic and nucleophilic, necessitating the use of protecting groups (e.g., SEM, Boc) during many transformations, such as metalation or cross-coupling. nih.gov The addition and subsequent removal of these groups add steps to the synthesis and can be complicated by side reactions. For example, the deprotection of a trimethylsilylethoxymethyl (SEM) group can release formaldehyde, leading to unwanted dimerization or cyclization side products. nih.gov
Competing Reactivity: In polyhalogenated systems, achieving chemoselectivity during cross-coupling reactions requires careful tuning of catalysts, ligands, and reaction conditions to target the most reactive C-X bond (typically C-I) without affecting the others (C-Br, C-Cl, C-F). nih.gov
Challenges and Future Directions in the Academic Research of 5 Bromo 4 Fluoro 2 Iodo 1h Pyrrolo 2,3 B Pyridine
Addressing Regioselectivity and Chemoselectivity in Complex Synthesis
The synthesis of a precisely substituted molecule like 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a formidable task due to the inherent difficulties in controlling regioselectivity and chemoselectivity. The 7-azaindole (B17877) nucleus has five distinct carbon positions available for functionalization, and the electronic nature of the fused rings often leads to a mixture of products in electrophilic substitution or metalation reactions. researchgate.netresearchgate.net
Regioselectivity: Achieving site-selective functionalization is a primary obstacle. Traditional methods often fail to discriminate between the different C-H bonds of the azaindole core. rsc.org Advanced strategies are required to direct reactions to a specific position. One powerful technique is the use of a "directed metalation group" (DMG). By installing a DMG, such as a carbamoyl (B1232498) group, at a specific nitrogen atom (N-1 or N-7), it is possible to direct a metalating agent (like a strong lithium amide base) to an adjacent carbon position, which can then be quenched with an electrophile. researchgate.netscispace.com A sophisticated extension of this is the "directed metalation-group dance," where the DMG can be induced to migrate from one nitrogen atom to the other, enabling sequential and controlled functionalization at different positions of the ring system. researchgate.networktribe.com This allows for the iterative and predictable construction of polysubstituted azaindoles. scispace.com
Chemoselectivity: The target molecule contains three different halogen atoms: iodine, bromine, and fluorine. In metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the reactivity of these halogens typically follows the order I > Br > Cl >> F. This differential reactivity presents both a challenge and an opportunity. The challenge lies in performing a reaction at a less reactive site without affecting the more reactive ones. However, this reactivity gradient can be exploited for sequential, site-selective cross-coupling reactions. For instance, the highly reactive C-2 iodo group can be selectively coupled under conditions that leave the C-5 bromo group intact for a subsequent, different coupling reaction. Mastering these selective transformations is crucial for the efficient synthesis of complex derivatives.
| Challenge | Key Issues | Advanced Strategies |
| Regioselectivity | - Multiple reactive C-H bonds on the azaindole core. - Competing reactivity between the pyrrole (B145914) and pyridine (B92270) rings. | - Directed Metalation Groups (DMGs). researchgate.net - Controlled annular isomerism ("DMG Dance"). scispace.comworktribe.com |
| Chemoselectivity | - Differential reactivity of I, Br, and F substituents. - Selective functionalization of one halogen in the presence of others. | - Sequential cross-coupling based on halogen reactivity (I > Br). - Catalyst and ligand tuning to favor specific reaction sites. |
Development of Greener and More Sustainable Synthetic Routes
Traditional multi-step syntheses of complex heterocyclic compounds often involve stoichiometric reagents, harsh reaction conditions, and the generation of significant chemical waste. Modern synthetic chemistry is increasingly focused on developing "greener" and more sustainable alternatives. For the synthesis of 7-azaindole derivatives, this involves creating more efficient and environmentally benign processes.
Exploration of Novel Catalytic Systems for Functionalization
Metal-catalyzed cross-coupling and C-H activation reactions are indispensable tools for the synthesis and functionalization of 7-azaindoles. rsc.org Palladium-based catalysts are widely used for reactions like Suzuki, Heck, and Sonogashira couplings to form C-C bonds. eurekaselect.com However, the field is continuously evolving, with a focus on developing more active, stable, and selective catalytic systems.
The exploration of catalysts based on earth-abundant and less toxic metals, such as iron, is a growing trend. For example, iron-catalyzed cyclization reactions have been successfully employed to construct the 7-azaindole core. researchgate.net Additionally, rhodium(III)-catalyzed C-H activation has emerged as a powerful method for the direct functionalization of the azaindole scaffold without the need for pre-installed halogen atoms. nih.gov The discovery of new ligands that can fine-tune the reactivity and selectivity of these metal catalysts is another crucial research avenue. These advanced catalytic systems will enable chemists to forge complex bonds with greater precision and efficiency, paving the way for novel derivatives of this compound.
| Catalytic System | Reaction Type | Application in 7-Azaindole Synthesis |
| Palladium (Pd) | Suzuki, Heck, Sonogashira, C-N Coupling | C-C and C-N bond formation for functionalization and ring construction. eurekaselect.com |
| Rhodium (Rh) | C-H Activation/Annulation | Direct coupling of aminopyridines and alkynes to form the azaindole ring. nih.gov |
| Iron (Fe) | Cyclization | Construction of the 7-azaindole core from o-haloamines and alkynes. researchgate.net |
| Copper (Cu) | Ullmann Coupling, Cyclization | C-N bond formation and mediation of cyclization steps. |
Advanced Computational Methodologies for Reaction Design
As synthetic targets become more complex, traditional trial-and-error approaches to reaction development are increasingly inefficient. Advanced computational methodologies are poised to revolutionize how synthetic routes are designed. Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms, understanding catalyst behavior, and predicting reactivity and regioselectivity. For instance, DFT simulations have been used to confirm the role of silver additives in Rhodium(III)-catalyzed 7-azaindole synthesis, showing that they oxidize Rhodium intermediates to accelerate key reaction steps like C-H activation and reductive elimination. nih.gov Such insights allow chemists to rationally optimize reaction conditions rather than relying on empirical screening.
Integration with Automation and High-Throughput Experimentation in Organic Synthesis
The optimization of complex multi-step syntheses is often a laborious and time-consuming process. Automation and high-throughput experimentation (HTE) offer a powerful solution by enabling the rapid screening of a large number of reaction parameters. Automated synthesis platforms can perform dozens or hundreds of reactions in parallel, systematically varying catalysts, ligands, solvents, bases, and temperatures. This allows for the rapid identification of optimal conditions for challenging transformations, such as the selective functionalization of this compound.
By integrating automated reactors with rapid analysis techniques (like LC-MS), researchers can quickly map out the reaction landscape to maximize yield and selectivity. This approach not only accelerates the discovery of new synthetic methods but also facilitates the rapid production of libraries of related compounds for biological screening. As the hardware and software for automated synthesis become more accessible, their integration into academic research will be essential for tackling the synthesis of increasingly complex and valuable molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine, and how can purity be ensured?
- Methodology : Start with halogenated pyrrolo[2,3-b]pyridine precursors (e.g., 5-bromo-3-nitro derivatives) and employ sequential halogenation. For example, fluorination can be achieved using DAST (diethylaminosulfur trifluoride), while iodination may require Ullmann coupling with CuI as a catalyst . Purification via silica gel chromatography (eluent: dichloromethane/ethyl acetate 90:10) yields >95% purity. Confirm structure using H NMR (e.g., δ 8.93 ppm for aromatic protons) and mass spectrometry .
Q. How can the reactivity of the bromine and iodine substituents be exploited for further functionalization?
- Methodology : The bromine at position 5 is highly reactive in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid) under Pd(PPh) catalysis. The iodine at position 2 can undergo Sonogashira coupling with terminal alkynes. Use anhydrous THF and degassed conditions to minimize side reactions .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR to confirm substitution patterns (e.g., splitting of aromatic protons due to adjacent halogens).
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity.
- X-ray crystallography : Resolve ambiguities in regiochemistry, especially when multiple halogens are present .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of cross-coupling reactions involving this compound?
- Methodology : The bromine at position 5 is electronically activated for oxidative addition with Pd(0) due to electron-withdrawing effects from fluorine at position 4. In contrast, the iodine at position 2 may exhibit steric hindrance, requiring bulky ligands (e.g., XPhos) to enhance coupling efficiency. Computational DFT studies (e.g., using Gaussian 09) can model charge distribution and predict reactivity .
Q. What strategies mitigate competing side reactions during functionalization (e.g., dehalogenation or protodeiodination)?
- Methodology :
- Temperature control : Keep reactions below 80°C to prevent iodine loss.
- Additives : Use KI (1 equiv) to suppress protodeiodination during Sonogashira reactions.
- Catalyst selection : PdCl(dppf) minimizes undesired dehalogenation compared to Pd(PPh) .
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for derivatives of this compound?
- Case Study : A derivative with a trifluoromethyl group exhibited anomalous H NMR signals due to fluorine coupling. Use F NMR to confirm CF orientation and 2D NOESY to assess spatial proximity of substituents. Cross-validate with high-resolution MS to rule out impurities .
Q. What are the challenges in achieving enantioselective functionalization of this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
